Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Overview
Description
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group and an iodine atom attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by iodination. The general synthetic route can be summarized as follows:
Cyclocondensation: Hydrazine reacts with a β-ketoester under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the cyclocondensation and iodination steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives .
Scientific Research Applications
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate
- Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate
- Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)butanoate
Uniqueness
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom can participate in specific reactions, such as coupling and substitution, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCHGTWWZSBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.